molecular formula C10H8FN3 B13441499 2-(2-Fluorophenyl)pyrimidin-4-amine

2-(2-Fluorophenyl)pyrimidin-4-amine

Cat. No.: B13441499
M. Wt: 189.19 g/mol
InChI Key: RMPPCMPTYOQCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 2-position and an amine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an alcohol solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(2-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)

InChI Key

RMPPCMPTYOQCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.